molecular formula C11H14ClFN2O B5457241 2-chloro-N-[2-(dimethylamino)ethyl]-4-fluorobenzamide

2-chloro-N-[2-(dimethylamino)ethyl]-4-fluorobenzamide

Cat. No. B5457241
M. Wt: 244.69 g/mol
InChI Key: PELYRYLHCUPQMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N,N-dimethylethylamine is widely used as an intermediate and starting reagent for organic synthesis . It also acts as an intermediate for the syntheses of bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine .


Synthesis Analysis

The synthetic process of 2-dimethylaminoethyl chloride hydrochloride involves taking dimethylethanolamine as a raw material, controlling the temperature at 5-15 °C under an ice water bath condition, and directly carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride .


Molecular Structure Analysis

The linear formula of 2-Chloro-N,N-dimethylethylamine is (CH3)2NCH2CH2Cl · HCl . Its molecular weight is 144.04 .


Chemical Reactions Analysis

2-Chloro-N,N-dimethylethylamine is a widely used as an intermediate and starting reagent for organic synthesis . It also acts as an intermediate for the syntheses of bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine .


Physical And Chemical Properties Analysis

2-Chloro-N,N-dimethylethylamine is a white to off-white solid . It has a melting point of 201-204 °C (lit.) . It’s soluble in water .

Safety and Hazards

This chemical is considered hazardous. It’s toxic if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation, and it’s suspected of causing genetic defects . It may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-chloro-N-[2-(dimethylamino)ethyl]-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClFN2O/c1-15(2)6-5-14-11(16)9-4-3-8(13)7-10(9)12/h3-4,7H,5-6H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELYRYLHCUPQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=C(C=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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